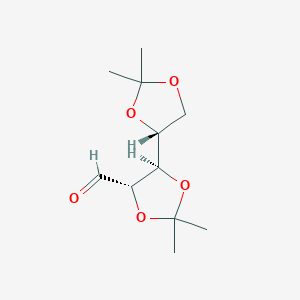
2,3:4,5-Di-o-isopropylidene-d-arabinose
Descripción general
Descripción
2,3:4,5-Di-O-isopropylidene-D-arabinose is a compound of utmost importance in the biomedical sector . It exhibits exceptional potential for advancing antiviral therapeutics and diabetes treatments . It demonstrates considerable efficacy in impeding viral duplication and ameliorating blood glucose profiles .
Synthesis Analysis
The synthesis of 2,3:4,5-Di-O-isopropylidene-d-arabinose can be conveniently prepared following an odorless, three-step synthesis . This synthesis can be carried out from d-gluconolactone without any chromatographic purification .Molecular Structure Analysis
The molecular formula of 2,3:4,5-Di-O-isopropylidene-D-arabinose is C11H18O5 . It has an average mass of 230.258 Da and a monoisotopic mass of 230.115417 Da .Chemical Reactions Analysis
The synthesis of 2,3:4,5-Di-O-isopropylidene-d-arabinose involves the coupling of two properly activated monosaccharide building blocks . This process is involved in the synthesis of higher carbon sugars with more than 10 carbon atoms in the chain .Physical And Chemical Properties Analysis
2,3:4,5-Di-O-isopropylidene-D-arabinose has a density of 1.2±0.1 g/cm3 . Its boiling point is 289.5±40.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 52.9±3.0 kJ/mol .Aplicaciones Científicas De Investigación
Synthesis of Higher Carbon Sugars
2,3:4,5-Di-o-isopropylidene-d-arabinose is involved in the synthesis of higher carbon sugars with more than 10 carbon atoms in the chain . This is achieved by coupling two properly activated monosaccharide building blocks . This compound is particularly useful in the efficient preparation of carbohydrate aldehydes .
Preparation from D-Gluconolactone
This compound can be conveniently prepared from d-gluconolactone . The synthesis involves an odorless, three-step process that can be carried out without any chromatographic purification .
Synthesis of KDO
2,3:4,5-Di-o-isopropylidene-d-arabinose is used in the synthesis of KDO (Keto-deoxyoctulosonic acid) . This is achieved using indium-mediated allylation in aqueous media .
Chiral Auxiliaries in Michael Addition Reactions
This compound is used as chiral auxiliaries in Michael addition reactions . Michael addition is a powerful method for carbon-carbon bond formation and the use of chiral auxiliaries enables the creation of chiral centers.
Chiral Auxiliaries in Aldol Addition Reactions
Similarly, 2,3:4,5-Di-o-isopropylidene-d-arabinose is also used as chiral auxiliaries in Aldol addition reactions . Aldol addition is another important method for forming carbon-carbon bonds and the introduction of chirality is crucial in the synthesis of many biologically active compounds.
Mecanismo De Acción
Target of Action
2,3:4,5-Di-O-isopropylidene-D-arabinose is a compound of utmost importance in the biomedical sector . It is involved in the synthesis of higher carbon sugars with more than 10 carbon atoms in the chain by coupling of two properly activated monosaccharide building blocks .
Mode of Action
The compound interacts with its targets through a process known as allylation . This reaction is based on the work of Schmid, who reported allylations yielding products having erythro selectivity at the carbon with the newly generated hydroxyl group, relative to the hydroxyl group at C-2 of the aldoses, by using acetonide-protected aldoses .
Biochemical Pathways
The compound affects the synthesis of higher carbon sugars. It is used in the efficient preparation of carbohydrate aldehydes . It is also involved in the synthesis of KDO (3-Deoxy-D-manno-2-octulosonic acid), an integral component of the lipopolysaccharides of Gram-negative bacteria .
Pharmacokinetics
Its synthesis can be carried out from d-gluconolactone without any chromatographic purification , suggesting that it may have favorable bioavailability.
Result of Action
The compound demonstrates considerable efficacy in impeding viral duplication and ameliorating blood glucose profiles . It may be useful in developing analogs capable of disrupting the biosynthesis of bacterial cell-wall components, and thereby lead to new antibacterial agents .
Action Environment
The action of 2,3:4,5-Di-O-isopropylidene-D-arabinose can be influenced by environmental factors. For instance, its synthesis is carried out in an aqueous media . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h5,7-9H,6H2,1-4H3/t7-,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGWJIQTAFPNQZ-HLTSFMKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3:4,5-Di-o-isopropylidene-d-arabinose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2,3:4,5-Di-O-isopropylidene-D-arabinose is a protected form of D-arabinose, a naturally occurring aldopentose sugar. Its molecular formula is C11H18O5, and its molecular weight is 230.26 g/mol. The molecule features two isopropylidene protecting groups, one bridging the 2' and 3' hydroxyls and another bridging the 4' and 5' hydroxyls of the D-arabinose backbone. This protection strategy is common in carbohydrate chemistry to selectively manipulate specific hydroxyl groups during synthesis.
ANone: 2,3:4,5-Di-O-isopropylidene-D-arabinose itself does not possess catalytic properties. Its value lies in its role as a chiral building block in organic synthesis, particularly for creating more complex carbohydrates and other chiral molecules.
ANone: This compound serves as a versatile starting material for synthesizing various biologically relevant molecules. For example, it has been utilized in the synthesis of:
- Higher-carbon sugars: Researchers have employed 2,3:4,5-Di-O-isopropylidene-D-arabinose in the preparation of undecose and dodecose derivatives through base-catalyzed additions with nitro sugars. [, ]
- Anthracyclinones: It acts as a chiral template in the synthesis of anthracyclinones, a class of compounds with anticancer activity. [, , ]
- 3-Deoxy-D-manno-2-octulosonic acid (KDO): This compound is a key precursor in the synthesis of KDO, an essential component of bacterial lipopolysaccharides. [, , , ]
- D-mannose: A stereoselective synthesis of D-mannose utilized 2,3:4,5-Di-O-isopropylidene-D-arabinose as a starting point. []
- Syringolide 2: This bacterial signal molecule, which triggers defense mechanisms in plants, can be synthesized from 2,3:4,5-Di-O-isopropylidene-D-arabinose. []
ANone: The isopropylidene groups in 2,3:4,5-Di-O-isopropylidene-D-arabinose primarily function as protecting groups. Modifications to these groups or the D-arabinose backbone would directly impact its reactivity and its utility as a chiral synthon. For instance, the presence and stereochemistry of protecting groups can influence the stereochemical outcome of reactions involving the sugar molecule.
ANone: Common analytical techniques used for characterization include:
- NMR Spectroscopy: This technique is essential for structural confirmation, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule. [, , ]
- X-ray Crystallography: This method can be used to determine the three-dimensional structure of the compound, providing valuable insights into its conformation and potential interactions. []
- Mass Spectrometry: This technique helps determine the molecular weight and can provide information about the fragmentation pattern of the molecule. []
- Infrared Spectroscopy (IR): IR spectroscopy provides information about the functional groups present in the molecule. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



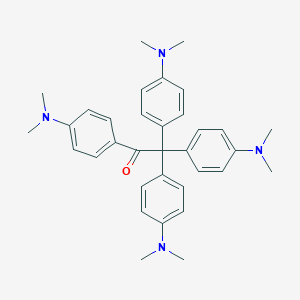
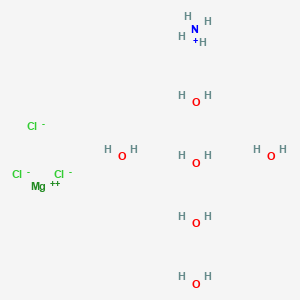

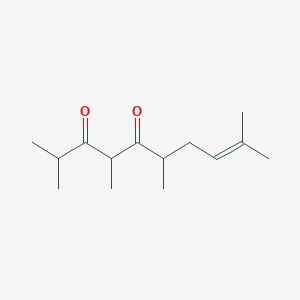
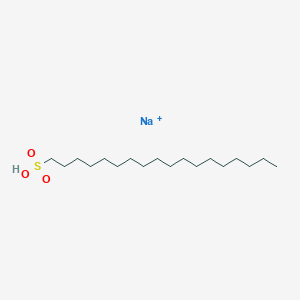

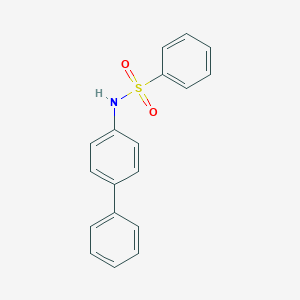
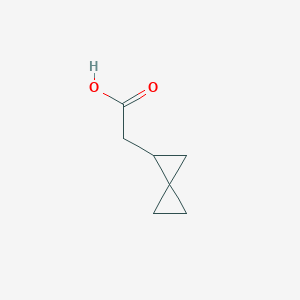


![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)

